molecular formula C3H3NO3S B2994768 3-Oxoisothiazole 1,1-dioxide CAS No. 26479-40-3

3-Oxoisothiazole 1,1-dioxide

Cat. No. B2994768
CAS RN: 26479-40-3
M. Wt: 133.12
InChI Key: JJIBEXZGSXIQBV-UHFFFAOYSA-N
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Description

3-Oxoisothiazole 1,1-dioxide is a type of isothiazole, which is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . Mono- and bicyclic isothiazol-3 (2 H)-one 1,1-dioxides were produced by oxidation of the 3-unsubstituted isothiazoles .


Synthesis Analysis

The synthesis of isothiazoles has been achieved through various methods. Some of these include condensation reactions, metal-catalysis, ring rearrangements, and the synthesis of novel isothiazole derivatives . In particular, 4,5-dialkyl-substituted 3-oxo-(2H)-isothiazole 1,1-dioxides have been produced by the interaction of diazomethane .


Molecular Structure Analysis

The molecular structure of 3-Oxoisothiazole 1,1-dioxide possesses several nucleophilic groups, potential reaction sites for attack of carbenoids . More detailed structural analysis can be found in the literature .


Chemical Reactions Analysis

The reactions of 3-Oxoisothiazole 1,1-dioxide are of interest in the field of chemistry. For instance, the interaction of diazomethane with 4,5-dialkyl-substituted 3-oxo-(2H)-isothiazole 1,1-dioxides proceeds in two stages. Initially, alkylation of the sulfonimide nitrogen atom and the carbonyl group oxygen atom occurs, then there is a regioselective cycloaddition of diazomethane at the C=C double bond .

Scientific Research Applications

Chemical Synthesis and Reactions

3-Oxoisothiazole 1,1-dioxides serve as crucial intermediates in various chemical reactions. For instance, they are involved in the O-alkylation of amide carbonyl of heterocycles, resulting in enol ethers, which are essential in the formation of 1,3-dicarbonyl derivatives. These derivatives, unlike their N-alkylated counterparts, do not enolize in solutions or crystals, indicating distinct chemical stability and reactivity properties (Schulze et al., 2004). Additionally, these compounds are fundamental in the synthesis of N,N′-linked bisazaheterocycles with sulfonamide structure through a sequence of oxidation reactions, showcasing their versatility in generating complex molecular structures (Zakharova et al., 2008).

Biochemical and Pharmaceutical Applications

In the realm of biochemistry and pharmaceuticals, 3-Oxoisothiazole 1,1-dioxides exhibit a range of functionalities. They are instrumental in peptide synthesis, exemplified by their role in converting carboxylic acids to corresponding N-hydroxysuccinimide esters, which are pivotal in the synthesis of various dipeptides and complex molecules like leucine-enkephalin (Inomata et al., 1979). Furthermore, these compounds are involved in the development of novel anti-tubercular agents through the inhibition of Mycobacterium tuberculosis growth under aerobic conditions (Chandrasekera et al., 2014).

Future Directions

The future directions in the research of 3-Oxoisothiazole 1,1-dioxide could involve the development of new synthetic strategies and the exploration of novel molecular structures . The Pd-catalyzed dipolar cycloaddition represents a significant synthetic strategy for the construction of useful heterocyclic compounds .

properties

IUPAC Name

1,1-dioxo-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3S/c5-3-1-2-8(6,7)4-3/h1-2H,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIBEXZGSXIQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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